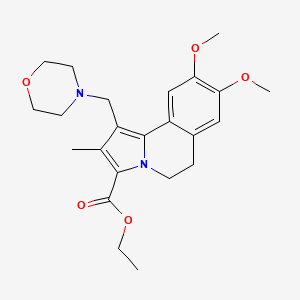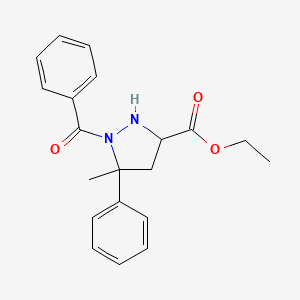
N-Benzyl-N-(4-benzyl-2-methyl-1,3-oxazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-N-(4-benzyl-2-methyl-1,3-oxazol-5-yl)acetamide is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of benzyl groups and an acetamide moiety, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(4-benzyl-2-methyl-1,3-oxazol-5-yl)acetamide typically involves the reaction of benzylamine with 2-methyl-4-benzyl-1,3-oxazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process may include steps such as nitration, reduction, and cyclization to form the oxazole ring, followed by benzylation and acylation to introduce the benzyl and acetamide groups, respectively.
化学反応の分析
Types of Reactions
N-Benzyl-N-(4-benzyl-2-methyl-1,3-oxazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert the oxazole ring to other heterocyclic structures.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohols or benzaldehydes, while reduction can produce various reduced heterocycles.
科学的研究の応用
N-Benzyl-N-(4-benzyl-2-methyl-1,3-oxazol-5-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-Benzyl-N-(4-benzyl-2-methyl-1,3-oxazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular pathways that regulate cell proliferation and apoptosis, contributing to its anticancer properties.
類似化合物との比較
Similar Compounds
- N-Benzyl-2-methyl-4-phenyl-1,3-oxazol-5-amine
- N-Benzyl-2-methyl-4-(trifluoromethyl)-1,3-oxazol-5-amine
Uniqueness
N-Benzyl-N-(4-benzyl-2-methyl-1,3-oxazol-5-yl)acetamide is unique due to its specific substitution pattern and the presence of both benzyl and acetamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
| 87783-85-5 | |
分子式 |
C20H20N2O2 |
分子量 |
320.4 g/mol |
IUPAC名 |
N-benzyl-N-(4-benzyl-2-methyl-1,3-oxazol-5-yl)acetamide |
InChI |
InChI=1S/C20H20N2O2/c1-15-21-19(13-17-9-5-3-6-10-17)20(24-15)22(16(2)23)14-18-11-7-4-8-12-18/h3-12H,13-14H2,1-2H3 |
InChIキー |
ZKDQPCBSGBNHCY-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(O1)N(CC2=CC=CC=C2)C(=O)C)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


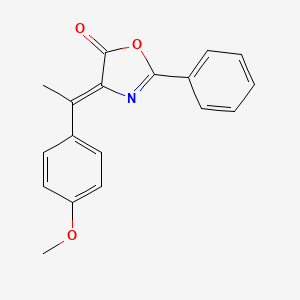
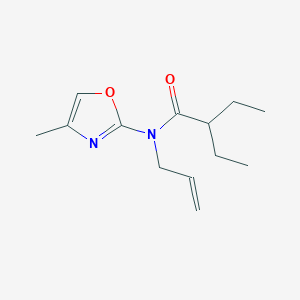
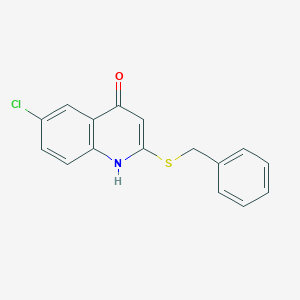
![5-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12896304.png)
